molecular formula C12H13NO B11908863 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 327021-89-6

6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11908863
CAS No.: 327021-89-6
M. Wt: 187.24 g/mol
InChI Key: VSAFAJXSNSESEN-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and pharmaceuticals due to their biological and pharmacological properties. This compound is characterized by a methoxy group at the 6th position and a tetrahydrocyclopenta ring fused to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. For instance, the reaction of 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid with boron tribromide in dichloromethane at low temperatures, followed by ethanol treatment, yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The Fischer indole synthesis is favored due to its high yield and operational simplicity. The use of microwave irradiation can further enhance reaction rates and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon and hydrogen gas are typically used for reduction reactions.

    Substitution: Electrophilic reagents such as bromine or nitronium ions are used for substitution reactions.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Hexahydrocyclopenta[b]indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets. The methoxy group and the indole core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can interact with various signaling pathways, influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Properties

CAS No.

327021-89-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C12H13NO/c1-14-8-5-6-10-9-3-2-4-11(9)13-12(10)7-8/h5-7,13H,2-4H2,1H3

InChI Key

VSAFAJXSNSESEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)CCC3

Origin of Product

United States

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